Kadsuralignan C
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Overview
Description
Kadsuralignan C is an arylnaphthalene lignan isolated from the plant Kadsura coccinea. This compound is part of a larger group of lignans, which are known for their diverse biological activities. Kadsura coccinea, belonging to the Schisandraceae family, has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan C typically involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The isolation process includes various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structures of the compounds are elucidated by spectroscopic analysis, including mass spectrometry (MS), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectra .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Kadsuralignan C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These products are often analyzed using spectroscopic techniques to confirm their structures.
Scientific Research Applications
Kadsuralignan C has been the subject of various scientific research studies due to its potential biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of Kadsuralignan C involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit nitric oxide production by interfering with the signaling pathways involved in inflammation . Additionally, its anti-tumor activity is believed to be mediated through the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Kadsuralignan C is unique among lignans due to its arylnaphthalene structure. Similar compounds include other lignans isolated from Kadsura coccinea, such as kadsuralignan A, kadsuralignan B, and gomisin R . These compounds share some structural similarities but differ in their specific functional groups and biological activities. This compound stands out due to its specific inhibitory effects on nitric oxide production and its potential anti-tumor properties .
Conclusion
This compound is a promising compound with diverse biological activities and potential applications in various fields. Its unique structure and mechanism of action make it an interesting subject for further research and development. Continued studies on its preparation, chemical reactions, and applications will help unlock its full potential and pave the way for new therapeutic agents.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(6R,7S,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H26O5/c1-11-6-13-7-17(24-3)16(22)10-15(13)20(12(11)2)14-8-18(25-4)21(23)19(9-14)26-5/h7-12,20,22-23H,6H2,1-5H3/t11-,12+,20+/m1/s1 |
InChI Key |
QHLOLFAIJRCECK-JGRMJRGVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |
Origin of Product |
United States |
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